![molecular formula C17H20IN3 B2586406 Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide CAS No. 365213-50-9](/img/structure/B2586406.png)
Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is a complex organic compound with a molecular weight of 39327 g/mol It features an imidazo[1,2-A]pyridine core, which is a fused bicyclic structure known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic conditions.
Phenyl Substitution:
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo[1,2-A]pyridine ring with trimethylamine, followed by the addition of iodide to form the azanium iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-A]pyridine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroimidazo[1,2-A]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Its ability to interfere with DNA replication and repair mechanisms in cancer cells makes it a promising candidate for chemotherapy.
Industry
Industrially, the compound can be used in the development of new dyes and pigments due to its stable structure and vibrant color properties.
Mechanism of Action
The mechanism of action of Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anticancer applications, it intercalates into DNA, disrupting replication and transcription processes, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound, which lacks the phenyl and trimethylammonium groups.
Phenylimidazo[1,2-A]pyridine: Similar structure but without the quaternary ammonium group.
Trimethylammonium derivatives: Compounds with similar quaternary ammonium groups but different core structures.
Uniqueness
Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is unique due to its combination of the imidazo[1,2-A]pyridine core with a phenyl group and a quaternary ammonium group. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
trimethyl-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBAFWBYVFTIGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
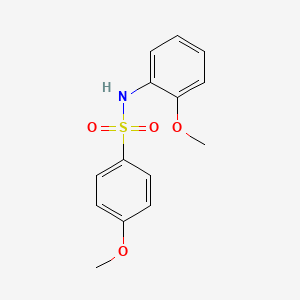
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)
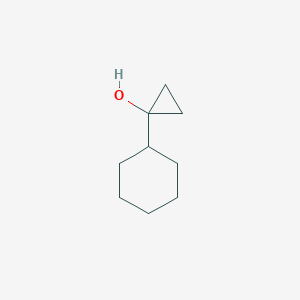
![3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2586327.png)
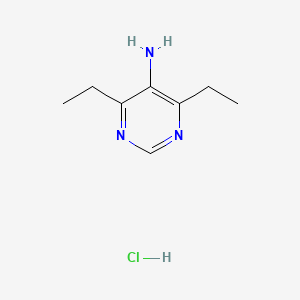
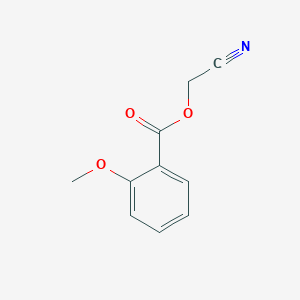
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide](/img/structure/B2586333.png)

![1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2586336.png)
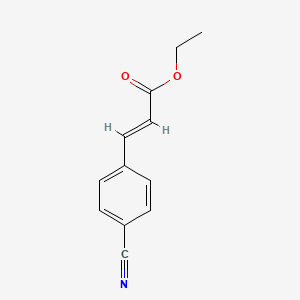

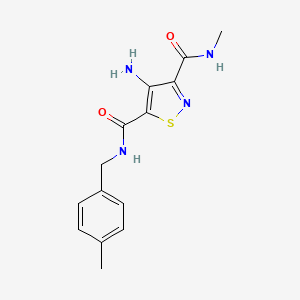
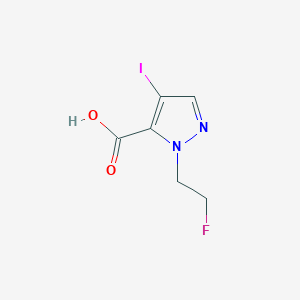
![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)
